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Compound of Interest

Compound Name: 2-Ethyl-4-methoxybenzaldehyde

CAS No.: 6161-69-9

Cat. No.: B2825140

Get Quote

Executive Summary & Structural Challenge
In drug development and fine chemical synthesis, 2-Ethyl-4-methoxybenzaldehyde (CAS:

6161-69-9) often serves as a key intermediate. However, its synthesis—typically via formylation

of 3-ethylanisole or Suzuki coupling—frequently yields a mixture of positional isomers.

The three primary isomers that co-elute or show similar spectroscopic signatures are:

Target: 2-Ethyl-4-methoxybenzaldehyde (Ortho-ethyl, Para-methoxy relative to CHO).

Isomer A: 4-Ethyl-2-methoxybenzaldehyde (Ortho-methoxy, Para-ethyl).

Isomer B: 3-Ethyl-4-methoxybenzaldehyde (Meta-ethyl, Para-methoxy).

Distinguishing these requires more than standard low-res Mass Spectrometry (MS), as their

fragmentation patterns are nearly identical. This guide outlines a self-validating NMR and

Chromatographic workflow to confirm identity with high confidence.
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The following decision tree illustrates the critical path for distinguishing the target molecule from

its isomers.

Crude Reaction Mixture
(Ethyl-Methoxybenzaldehyde Isomers)

Step 1: 1H NMR (Aromatic Region)

Observe Coupling Patterns

Two Doublets (J~8Hz)
+ One Singlet

Pattern A

One Doublet + One Doublet
+ One Doublet of Doublets

Pattern B

Step 2: 1D NOE / 2D NOESY
(Irradiate Aldehyde -CHO)

Ambiguous (2-Et vs 4-Et)

NOE to Aromatic Proton Only
(Isomer: 3-Ethyl-4-methoxy)

3-Ethyl isomer confirmed

NOE Response?

NOE to Ethyl -CH2-
(Target: 2-Ethyl-4-methoxy)

Strong NOE at ~2.9 ppm

NOE to Methoxy -OCH3
(Isomer: 4-Ethyl-2-methoxy)

Strong NOE at ~3.8 ppm

Click to download full resolution via product page

Figure 1: Analytical decision tree for distinguishing ethyl-methoxybenzaldehyde regioisomers.
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Analytical Strategy: The "Smoking Gun"
While Mass Spectrometry confirms the molecular weight (164.20 g/mol ), it fails to distinguish

regioisomers reliably due to common tropylium ion formation. Nuclear Magnetic Resonance

(NMR) is the required gold standard.

A. 1H NMR Analysis (Proton Connectivity)
The aromatic region (6.5 – 8.0 ppm) provides the first clue.

Feature
Target: 2-Ethyl-4-

methoxy

Isomer: 4-Ethyl-2-

methoxy

Isomer: 3-Ethyl-4-

methoxy

H-3

Singlet (s) (or d,

J<2Hz). Located

between Ethyl and

OMe.[1]

Singlet (s). Located

between OMe and

Ethyl.

Doublet (d). Ortho to

H-2.

H-5
Doublet (d) (J~8.5Hz).

Ortho to H-6.

Doublet (d) (J~8.0Hz).

Ortho to H-6.

Doublet (d). Ortho to

H-6.

H-6
Doublet (d). Ortho to

H-5.

Doublet (d). Ortho to

H-5.

Singlet (s). Isolated

between CHO and

OMe.[2][3][4][5]

Aldehyde (-CHO) ~10.2 ppm ~10.3 ppm ~9.8 ppm

Ambiguity: Both the Target and the 4-Ethyl isomer (Isomer A) display a "Singlet + Two

Doublets" pattern. You cannot rely on splitting alone.

B. 2D NOESY (Spatial Proximity) - Crucial Step
This is the definitive test. By observing the Nuclear Overhauser Effect (NOE), we determine

which group is spatially adjacent to the aldehyde proton.

Experiment: Irradiate the Aldehyde proton (-CHO) at ~10.2 ppm.

Target (2-Ethyl-4-methoxy): The -CHO group is physically crowded by the Ethyl group at the

2-position.
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Result: Strong NOE correlation with the Methylene (-CH2-) protons of the ethyl group

(~2.9 ppm).

Isomer A (4-Ethyl-2-methoxy): The -CHO group is crowded by the Methoxy group at the 2-

position.

Result: Strong NOE correlation with the Methoxy (-OCH3) protons (~3.8 ppm).

Experimental Protocols
Protocol 1: High-Resolution NMR Discrimination
Objective: Confirm regiochemistry via NOE. Reagents: CDCl3 (99.8% D) or DMSO-d6.

Sample Prep: Dissolve 10-15 mg of the isolated product in 0.6 mL CDCl3. Ensure the

solution is clear (filter if necessary to remove paramagnetic particulates).

1H Acquisition: Acquire a standard 1H spectrum (16 scans).

Checkpoint: Verify purity.[6] Identify the -CHO peak (>10 ppm).[7]

1D NOE / NOESY:

Set the mixing time (

) to 500-800 ms.

Selective 1D NOE: Set the irradiation frequency on the -CHO peak.

Observation: Look for enhancement in the aliphatic region.

Enhancement at ~2.6-3.0 ppm (quartet) = 2-Ethyl (Target).

Enhancement at ~3.8-3.9 ppm (singlet) = 2-Methoxy (Isomer).

Protocol 2: GC-MS Separation Parameters
Objective: Quantify isomer ratios in crude mixtures. Column: DB-5MS or equivalent (30m x

0.25mm x 0.25µm).
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Inlet: 250°C, Split ratio 20:1.

Carrier: Helium at 1.0 mL/min (constant flow).

Oven Program:

Start: 60°C (hold 1 min).

Ramp 1: 15°C/min to 140°C.

Ramp 2: 5°C/min to 200°C (Critical separation window).

Hold: 2 min.

Elution Order (Typical for Ortho-substituted Benzaldehydes):

Isomer A (2-Methoxy) typically elutes first (Intramolecular H-bonding/shielding reduces

polarity slightly).

Target (2-Ethyl) typically elutes second (Steric bulk of ethyl group prevents planar packing,

slightly higher BP).

Note: Retention times must be validated with authentic standards as they vary by column

phase.

Comparative Data Table (Theoretical & Literature
Derived)
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Parameter
2-Ethyl-4-
methoxybenzaldehyde
(Target)

4-Ethyl-2-
methoxybenzaldehyde
(Isomer)

CAS Number 6161-69-9 142224-35-9

Molecular Weight 164.20 164.20

Key 1H NMR Signal

(Aldehyde)
~10.2 ppm ~10.3 ppm

Key NOE Correlation CHO ↔ Ethyl (-CH2-) CHO ↔ Methoxy (-OCH3)

IR Carbonyl Stretch (C=O)
~1685 cm⁻¹ (Steric twist

lowers freq)

~1680 cm⁻¹ (Conjugation +

OMe effect)

Boiling Point 133-134°C (12 Torr) ~128-130°C (12 Torr)

Synthesis Origin
Formylation of 1-ethyl-3-

methoxybenzene (at C6)

Formylation of 1-ethyl-3-

methoxybenzene (at C2)

References
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[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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